molecular formula C18H13BF9N3 B13919994 5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

Cat. No.: B13919994
M. Wt: 453.1 g/mol
InChI Key: SYZWZMSKTBOIGG-UHFFFAOYSA-N
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Description

5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is a complex organic compound that features a unique combination of a pentafluorophenyl group and a pyrrolo[2,1-c][1,2,4]triazol-4-ium core

Preparation Methods

The synthesis of 5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves multiple steps. One common route includes the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with a suitable pyrrole derivative under acidic conditions to form the desired triazolium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The triazolium core may participate in electrostatic interactions and hydrogen bonding, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar compounds include other triazolium salts and pentafluorophenyl derivatives. For example:

The uniqueness of 5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13BF9N3

Molecular Weight

453.1 g/mol

IUPAC Name

5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C18H13F5N3.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(6-7-12(25)24-26)8-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1

InChI Key

SYZWZMSKTBOIGG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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